

Independent Verification of MPX-007's Reported IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: *MPX-007*
Cat. No.: *B15576688*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro potency of **MPX-007**, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. While **MPX-007** shows promise as a valuable research tool, it is important to note that, based on currently available public information, the reported IC50 values originate from a single foundational study. Independent verification of these values by unaffiliated research groups has not been identified in the public domain. This guide therefore presents the originally reported data for **MPX-007** and compares it with other relevant NMDA receptor modulators to offer a comprehensive resource for researchers.

Quantitative Data Presentation

The in vitro potency of **MPX-007** has been characterized in different cellular systems, yielding distinct IC50 values. These are summarized below in comparison to its analog, MPX-004, and the parent compound, TCN-201.

Compound	Assay System	Target	IC50	Reference
MPX-007	HEK Cell Ca ²⁺ Influx Assay	GluN1/GluN2A	27 nM	[1][2][3]
Xenopus Oocyte Electrophysiology	human GluN1/GluN2A	143 ± 10 nM	[1]	
MPX-004	HEK Cell Ca ²⁺ Influx Assay	GluN1/GluN2A	79 nM	[1][2][3]
Xenopus Oocyte Electrophysiology	human GluN1/GluN2A	198 ± 17 nM	[1]	
TCN-201	HEK Cell Ca ²⁺ Influx Assay	GluN1/GluN2A	~200 nM	[4]

Note on Selectivity: **MPX-007** is reported to be at least 70-fold selective for GluN2A over other NMDA receptor subtypes.[1] However, at higher concentrations (~10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of **MPX-007**'s IC50 values.

HEK Cell-Based Ca²⁺/Fluorescence Assay

This assay is employed to determine the IC50 values of NMDA receptor modulators in a controlled cellular environment by measuring changes in intracellular calcium.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).

2. Assay Preparation:

- Cells are plated in 384-well plates.
- The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

3. Compound Application:

- A serial dilution of **MPX-007** is prepared and added to the cell plates at a range of concentrations.

4. Receptor Stimulation:

- The NMDA receptors are activated by stimulating the cells with a fixed concentration of glutamate and glycine (e.g., 3 μ M each).

5. Data Acquisition:

- Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a fluorescence plate reader.

6. Data Analysis:

- The concentration-response curves for the inhibition of the calcium response are generated.
- The data is fitted to a four-parameter logistic equation (Hill equation) to determine the IC50 value.^[5]

Xenopus Oocyte Electrophysiology Assay

This electrophysiological technique is utilized to study the function of ion channels, such as NMDA receptors, expressed in a heterologous system.

1. Oocyte Preparation and Injection:

- Oocytes are harvested from *Xenopus laevis*.
- The oocytes are injected with cRNA encoding for human GluN1 and a specific GluN2 subunit (A, B, C, or D).
- The oocytes are incubated to allow for receptor expression.

2. Electrophysiological Recording:

- Two-electrode voltage-clamp recordings are performed on the oocytes.
- The oocytes are voltage-clamped at a holding potential (e.g., -70 mV).

3. Compound Application and Agonist Stimulation:

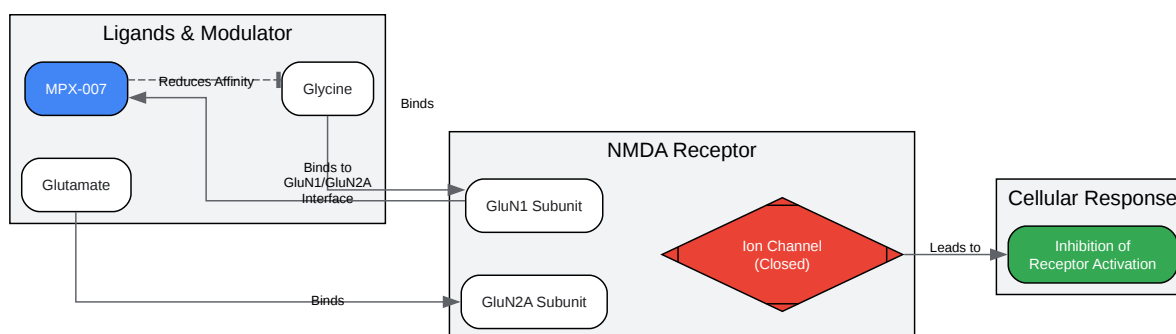
- Oocytes are perfused with varying concentrations of **MPX-007**.
- Following compound perfusion, glutamate and glycine are co-applied to elicit inward currents.

4. Data Analysis:

- The peak current amplitude in the presence of the test compound is measured and compared to the baseline current.
- The percentage of inhibition is plotted as a function of the compound concentration to generate a concentration-response curve and determine the IC50 value.

Mandatory Visualizations

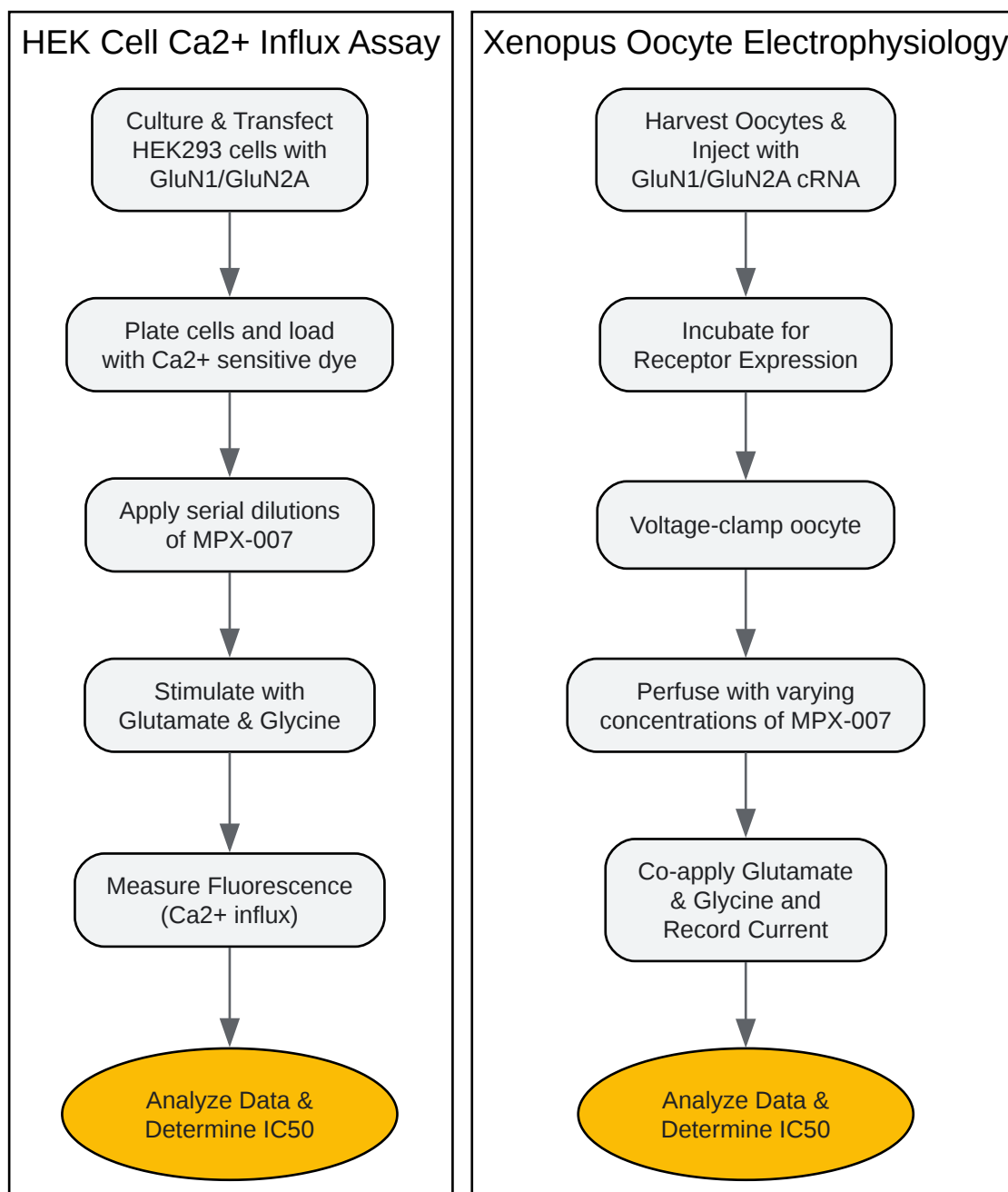
Signaling Pathway of MPX-007



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Caption: Mechanism of **MPX-007** as a negative allosteric modulator of the NMDA receptor.

Experimental Workflow for IC50 Determination

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Caption: Workflow for determining the IC50 of **MPX-007** using two common assay systems.

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References

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